Obeticholic acid
Overview
Description
Obeticholic acid is a semi-synthetic bile acid analogue with the chemical structure 6α-ethyl-chenodeoxycholic acid. It is primarily used as a medication to treat primary biliary cholangitis, a chronic liver disease. This compound acts as an agonist for the farnesoid X receptor, which plays a crucial role in bile acid homeostasis .
Mechanism of Action
Target of Action
Obeticholic acid (OCA) is a semisynthetic bile acid derivative that primarily targets the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor highly expressed in the liver and small intestine . It plays a crucial role in regulating bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
Mode of Action
OCA acts as an agonist for FXR, meaning it binds to this receptor and activates it . This activation triggers cellular pathways leading to a reduction in the synthesis and hepatic uptake of bile acids, and an increase in their efflux from the liver .
Biochemical Pathways
The activation of FXR by OCA influences several biochemical pathways. It regulates bile acid homeostasis, which is crucial for digestion and absorption of dietary fats . It also modulates inflammatory and fibrotic pathways, thereby exerting anti-inflammatory and antifibrotic effects . Furthermore, OCA can induce smooth muscle cell death and downregulate interleukin (IL)‐1β‐induced inducible nitric oxide synthase and cyclooxy‐genase‐2 expression .
Result of Action
The activation of FXR by OCA leads to several molecular and cellular effects. It has been shown to improve clinical outcomes in patients with non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC) . This improvement is noted in both improved histological examination and reduced need for transplantation . Moreover, OCA has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway .
Action Environment
The efficacy and stability of OCA can be influenced by various environmental factors, particularly the gut microbiota . The gut microbiota plays a critical role in modulating bile acid metabolism, which in turn affects the therapeutic effects of OCA on non-alcoholic fatty liver disease (NAFLD) . Therefore, alterations in the gut microbiota composition could potentially affect the action of OCA.
Biochemical Analysis
Biochemical Properties
Obeticholic acid acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and small intestine . The FXR regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis . This compound interacts with FXR with a higher potency than bile acid .
Cellular Effects
This compound influences cell function by regulating bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis . It can improve clinical outcomes in patients with non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC), affecting various cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as an agonist for the farnesoid X receptor (FXR) . This interaction leads to the suppression of de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of the hepatocytes .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce insulin resistance and hepatic steatosis
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acid regulation . It is metabolized in the liver, where it is conjugated with glycine or taurine, followed by secretion into bile .
Transport and Distribution
After being metabolized in the liver, this compound is secreted into bile. The conjugates are then absorbed in the small intestine and re-enter the liver via enterohepatic circulation .
Subcellular Localization
Given its role as an FXR agonist, it is likely to be found in the nucleus where it can interact with the farnesoid X receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of obeticholic acid involves direct alkylation at the C-6 position of chenodeoxycholic acid. This process includes the use of an alkylating agent to introduce an ethyl group at the specified position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield, reduced cost, and improved safety profiles. The process involves multiple steps, including purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Obeticholic acid undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Obeticholic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bile acid analogues and their interactions with receptors.
Biology: Investigated for its role in regulating bile acid, cholesterol, and glucose metabolism.
Industry: Utilized in the development of new pharmaceuticals targeting bile acid receptors.
Comparison with Similar Compounds
Ursodeoxycholic acid: Another bile acid used to treat primary biliary cholangitis.
Chenodeoxycholic acid: A natural bile acid that serves as a precursor to obeticholic acid.
Uniqueness: this compound is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This makes it more effective in regulating bile acid metabolism and treating liver diseases .
Properties
Key on ui mechanism of action |
Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver. |
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CAS No. |
459789-99-2 |
Molecular Formula |
C26H44O4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1 |
InChI Key |
ZXERDUOLZKYMJM-AMGBFIHRSA-N |
SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Appearance |
White to off-white solid powder |
boiling_point |
562.9±25 |
melting_point |
108-110 |
Key on ui other cas no. |
459789-99-2 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-ECDCA 6-ethyl chenodeoxycholic acid 6-ethyl-3,7-dihydroxycholan-24-oic acid 6-ethylchenodeoxycholic acid 6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid 6alpha-ethyl-chenodeoxycholic acid 6ECDCA cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)- DSP-1747 DSP1747 INT 747 INT-747 INT747 obeticholic acid Ocaliva |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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